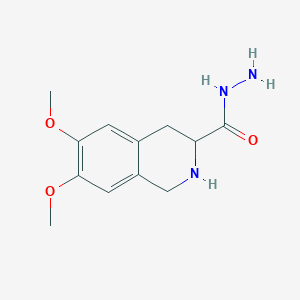

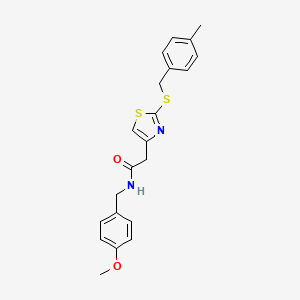

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been described in several studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the unusual multiplicity of the resonances for the C-3 and C-4 methylene protons was explained by the effect of the quaternary N atom and the dynamics on the heterocycle conformation and angles, which produced an A 2 B 2 system and resulted in triplets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been described in several studies. For instance, a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include a solid form, solubility of 25 mg/mL in 1N NaOH in methanol, and a melting point of 260-265 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Isoquinolines and Quinolizidines

“6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Sigma-2 Receptor Selective Ligands

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated high affinities and selectivities for sigma-2 receptor. These ligands have been used extensively as study tools in various tumor imaging and therapy .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Peripheral Catechol-O-Methyltransferase Inhibitors

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Parkinson’s Disease Treatment

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used in the treatment of Parkinson’s disease .

Anti-inflammatory, Anti-viral, Anti-fungal, and Anti-cancer Compounds

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

Wirkmechanismus

Target of Action

Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to interact with various targets, including sigma-2 receptors and HIV-1 reverse transcriptase .

Mode of Action

For instance, some THIQ derivatives have been used as sigma-2 receptor selective ligands, which are valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics . Other THIQ derivatives have been reported to inhibit HIV-1 reverse transcriptase .

Biochemical Pathways

Thiq derivatives have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Thiq derivatives have been associated with various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEGUZIBGCGRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)

![1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2787724.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)